molecular formula C17H18BrNO5 B1632524 Hippeastrine hydrobromide

Hippeastrine hydrobromide

Cat. No.: B1632524
M. Wt: 396.2 g/mol
InChI Key: JXIXDPWKBCBXEY-NVJKKXITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hippeastrine hydrobromide is typically extracted from the bulbs of Lycoris radiata. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can also be synthesized through chemical methods, although detailed synthetic routes and reaction conditions are not widely documented in the literature .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources. The process involves large-scale cultivation of Lycoris radiata, followed by extraction and purification of the alkaloid. The purified compound is then converted to its hydrobromide salt form for enhanced stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Hippeastrine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

Hippeastrine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Hippeastrine hydrobromide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Hippeastrine hydrobromide can be compared with other alkaloids derived from the Amaryllidaceae family, such as:

This compound stands out due to its potent antiviral activity against the Zika virus and its ability to inhibit topoisomerase I, making it a unique and valuable compound for scientific research .

Properties

Molecular Formula

C17H18BrNO5

Molecular Weight

396.2 g/mol

IUPAC Name

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;hydrobromide

InChI

InChI=1S/C17H17NO5.BrH/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16;/h4-6,11,14-16,19H,2-3,7H2,1H3;1H/t11-,14-,15+,16+;/m0./s1

InChI Key

JXIXDPWKBCBXEY-NVJKKXITSA-N

SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br

Isomeric SMILES

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br

Canonical SMILES

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O.Br

Origin of Product

United States

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